Indolin-5-amine
Overview
Description
Indolin-5-amine is a chemical compound that is part of the indoline family, which are derivatives of indole. The indoline structure is characterized by a benzene ring fused to a five-membered nitrogen-containing ring. Indolin-5-amine specifically refers to a compound where the amine group is attached to the fifth position of the indoline ring. This compound serves as an intermediate for various chemical reactions and can be used to synthesize a wide range of pharmacologically active molecules.
Synthesis Analysis
Several methods have been developed for the synthesis of indoline derivatives. One approach involves the I2-mediated cross-dehydrogenative coupling and amidation of 3-aryl benzofuranones with aryl amines, which efficiently produces indolin-2-ones in yields ranging from 24-93% . Another method includes palladium-catalyzed intramolecular C(sp2)-H amination of picolinamide-protected β-arylethylamine substrates, which features high efficiency and mild operating conditions . Additionally, a one-pot domino synthesis has been reported for the creation of 1-phenyl-1H-indol-2-amine derivatives from 2-(2-bromophenyl)acetonitriles, involving a Buchwald-Hartwig type coupling .
Molecular Structure Analysis
The molecular structure of indolin-5-amine derivatives can be complex, with the potential for various substituents and functional groups. For instance, the synthesis of annulated pyridine derivatives from N-{2-[alkynyl(hetero)aryl]methylene}indolin-1-amines involves a silver nitrate-induced cyclization reaction, where indole is released as a neutral leaving group . The structure of newly synthesized compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been confirmed using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Indolin-5-amine and its derivatives participate in a variety of chemical reactions. For example, 3-diazoindolin-2-imines can be constructed from indoles and sulfonylazides through a 1,3-dipolar cycloaddition and subsequent cascade reactions . These intermediates can be further transformed into 2,3-diaminoindoles or imidazo[4,5-b]indoles. Another reaction involves the rhodium-catalyzed conversion of 3-diazoindolin-2-imines to 5H-pyrazino[2,3-b]indoles, which exhibit strong photoluminescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of indolin-5-amine derivatives are influenced by their molecular structure. The presence of the amine group can affect the compound's solubility, reactivity, and potential for forming salts or engaging in hydrogen bonding. The photoluminescent properties of certain derivatives, such as 5H-pyrazino[2,3-b]indoles, highlight the potential for these compounds in materials science applications . The detailed properties of these compounds are often characterized using spectroscopic methods and elemental analysis .
Scientific Research Applications
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Pharmaceuticals
- Indoline structures are commonly found in natural and synthetic compounds with medicinal value .
- They have been used in the development of anticancer drugs, antibacterial drugs, cardiovascular disease treatments, and anti-inflammatory and analgesic drugs .
- The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
- Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now .
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Multicomponent Reactions
- Indoles are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- This study provides an overview on recent applications of indole in the multicomponent reactions for the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
Safety And Hazards
Future Directions
Research on indole derivatives, including indolin-5-amine, is ongoing due to their significant biological activities and potential applications in pharmaceuticals and medicinal industries . Future research may focus on developing novel methods for the synthesis of indole derivatives and exploring their biological activities .
properties
IUPAC Name |
2,3-dihydro-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309309 | |
Record name | 2,3-Dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-5-amine | |
CAS RN |
15918-80-6 | |
Record name | 2,3-Dihydro-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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